Epiphorellic acid 1
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Overview
Description
Epiphorellic acid 1 is a natural product that has been isolated from the fungus Epichloe typhina. It is a member of the epipolythiodioxopiperazine (ETP) family of compounds, which have been shown to possess a range of biological activities. Epiphorellic acid 1 has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Discovery and Chemical Structure
Epiphorellic acid 1 was first identified in the lichen Cornicularia epiphorella, along with epiphorellic acid 2. These compounds are classified as diaryl ethers. The structure of epiphorellic acid 1 was established through spectroscopic evidence and chemical transformations, and its synthesis was later achieved using a biomimetic-type approach involving a Smiles rearrangement (Fiedler, Gambaro, Garbarino, & Quilhot, 1986) (Elix & Jenie, 1989).
Antimicrobial Properties
Epiphorellic acid has been studied for its antimicrobial properties. Specifically, it has been shown to inhibit the ATP hydrolytic activity of RecA protein from Escherichia coli, behaving as a non-competitive inhibitor for the ATP site and competitively binding the ssDNA binding site. This positions epiphorellic acid as a potential hit for developing more effective RecA inhibitors (Bellio et al., 2017).
Cancer Research
In the field of cancer research, epiphorellic acid 1 has been explored for its effects on prostate carcinoma cells. It, along with other lichen metabolites, has been shown to inhibit the growth of human prostate carcinoma DU-145 cells, inducing apoptotic death. This suggests a potential role for epiphorellic acid 1 in cancer treatment (Russo et al., 2006).
properties
CAS RN |
101910-69-4 |
---|---|
Product Name |
Epiphorellic acid 1 |
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |
InChI |
InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |
InChI Key |
FVGIGMWEANQQSW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Other CAS RN |
101910-69-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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